3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] is a heterocyclic compound with a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a thieno[3,2-c]pyridine precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: Similar spiro structure but different heterocyclic components.
3,3-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine]: Similar structure with additional methyl groups.
Uniqueness
3-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] is unique due to its specific spiro configuration and the presence of both cyclobutane and thieno[3,2-c]pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NS |
---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
3'-methylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclobutane] |
InChI |
InChI=1S/C11H15NS/c1-8-6-11(7-8)9-3-5-13-10(9)2-4-12-11/h3,5,8,12H,2,4,6-7H2,1H3 |
InChI Key |
QWGWZZWTGIZLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.